

Physicochemical Properties of 2-Acetyl-3-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Acetyl-3-methylpyridine

Cat. No.: B1282197

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physicochemical properties of **2-Acetyl-3-methylpyridine** (CAS RN: 85279-30-7), a pyridine derivative of interest in various chemical research and development sectors. Due to the limited availability of comprehensive experimental data in publicly accessible literature, this document combines reported values with predicted data and outlines general experimental protocols for the determination of key physicochemical characteristics.

Core Physicochemical Data

The quantitative physicochemical data for **2-Acetyl-3-methylpyridine** is summarized in the table below. It is important to note that several of these values are predicted and should be confirmed through experimental validation.

Property	Value	Data Type
Molecular Formula	C ₈ H ₉ NO	-
Molecular Weight	135.17 g/mol	-
Boiling Point	49 °C at 0.1 Torr	Experimental
Density	1.036 ± 0.06 g/cm ³	Predicted
pKa	3.50 ± 0.10	Predicted
Refractive Index	1.51	Experimental[1]
Physical Form	Liquid (at 20°C)[1]	Experimental

Note: A comprehensive search of available scientific databases did not yield experimentally determined values for melting point, boiling point at standard pressure, detailed solubility in various solvents, or the octanol-water partition coefficient (logP).

Experimental Protocols for Physicochemical Property Determination

For researchers seeking to experimentally determine the physicochemical properties of **2-Acetyl-3-methylpyridine**, the following standard laboratory protocols are recommended.

Determination of Boiling Point (Micro Method)

Given that **2-Acetyl-3-methylpyridine** is a liquid at room temperature, its boiling point can be determined using a micro-boiling point apparatus.

Apparatus:

- Thiele tube or a similar heating block apparatus
- Small test tube (e.g., 75 x 10 mm)
- Capillary tube (sealed at one end)
- Thermometer

- Heating oil (e.g., mineral oil or silicone oil)
- Heat source (e.g., Bunsen burner or heating mantle)

Procedure:

- A small sample (a few drops) of **2-Acetyl-3-methylpyridine** is placed into the small test tube.
- The sealed-end capillary tube is inverted and placed inside the test tube containing the sample.
- The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
- The assembly is placed in the Thiele tube containing heating oil, making sure the rubber band or attachment is above the oil level.
- The side arm of the Thiele tube is gently heated. This creates convection currents that ensure uniform heating.
- As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- Heating is continued until a steady and rapid stream of bubbles is observed.
- The heat source is then removed, and the apparatus is allowed to cool slowly.
- The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[2][3][4]

Determination of Density

The density of liquid **2-Acetyl-3-methylpyridine** can be accurately measured using a pycnometer or, more simply, by determining the mass of a known volume.

Apparatus:

- Volumetric flask or a precise graduated cylinder (e.g., 10 mL)
- Analytical balance

Procedure:

- The mass of the clean, dry volumetric flask or graduated cylinder is accurately measured using an analytical balance.[5][6]
- A known volume of **2-Acetyl-3-methylpyridine** is carefully transferred into the tared container.
- The container with the liquid is reweighed to determine the mass of the liquid.[5][6]
- The density is calculated by dividing the mass of the liquid by its volume ($\rho = m/V$).
- It is crucial to perform this measurement at a constant, recorded temperature, as density is temperature-dependent.

Determination of Solubility

A qualitative and semi-quantitative assessment of solubility in various solvents is fundamental for handling, formulation, and purification.

Apparatus:

- Small test tubes
- Vortex mixer (optional)
- A range of solvents (e.g., water, ethanol, acetone, diethyl ether, hexane, 5% aq. HCl, 5% aq. NaOH)

Procedure:

- A small, measured amount of **2-Acetyl-3-methylpyridine** (e.g., 10 mg) is placed in a test tube.
- A small volume of the chosen solvent (e.g., 0.5 mL) is added.

- The mixture is agitated vigorously (e.g., by vortexing or flicking the tube) for a set period (e.g., 1-2 minutes).[7][8][9]
- The mixture is visually inspected for the presence of a single, clear phase (soluble) or the persistence of two phases, cloudiness, or undissolved droplets (insoluble or partially soluble).
- If the substance dissolves, further solvent can be added to determine the approximate concentration at which saturation occurs.

Determination of pKa

The acidity constant (pKa) of the pyridinium ion of **2-Acetyl-3-methylpyridine** can be determined using potentiometric titration or UV-Vis spectrophotometry.

Apparatus (Potentiometric Titration):

- pH meter with a calibrated electrode
- Burette
- Stir plate and stir bar
- Beaker
- Standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH)

Procedure:

- A precise amount of **2-Acetyl-3-methylpyridine** is dissolved in a suitable solvent (typically water or a water-cosolvent mixture if solubility is low).
- The solution is titrated with a standardized solution of a strong acid to fully protonate the pyridine nitrogen.
- The resulting solution is then back-titrated with a standardized strong base.
- The pH of the solution is recorded after each addition of the titrant.

- A titration curve (pH vs. volume of titrant) is plotted. The pKa is the pH at the half-equivalence point.

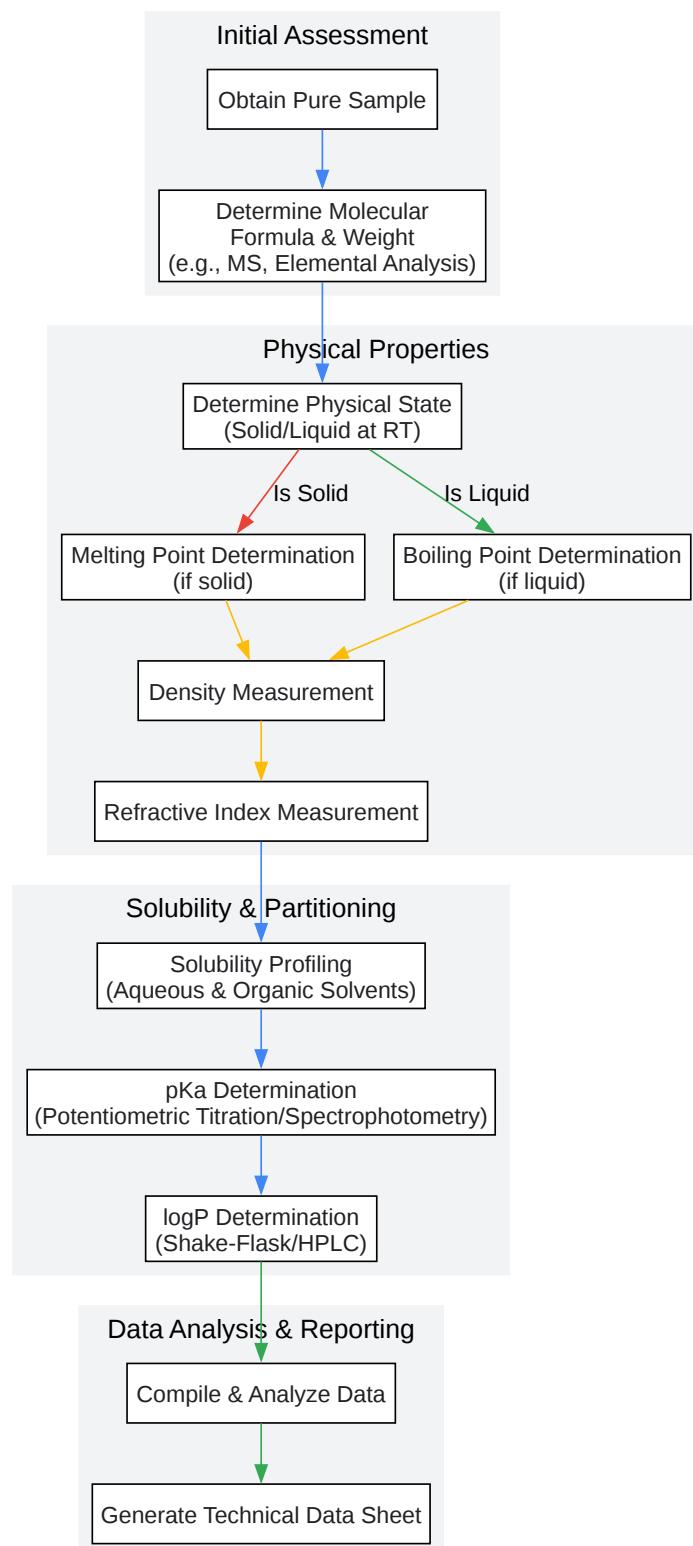
Determination of Octanol-Water Partition Coefficient (logP)

The logP value, a measure of lipophilicity, is critical in drug development. The shake-flask method is the traditional approach.

Apparatus:

- Separatory funnel or centrifuge tubes
- n-Octanol and water (mutually saturated)
- Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
- Vortex mixer or shaker

Procedure:


- n-Octanol and water are shaken together and allowed to separate to ensure mutual saturation.
- A known amount of **2-Acetyl-3-methylpyridine** is dissolved in one of the phases (usually the one in which it is more soluble).
- A known volume of this solution is mixed with a known volume of the other phase in a separatory funnel or tube.
- The mixture is agitated until equilibrium is reached (e.g., shaking for several hours).
- The two phases are separated (centrifugation may be required to break emulsions).
- The concentration of the compound in each phase is determined using a suitable analytical technique.[\[10\]](#)

- The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[\[10\]](#)

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel or under-characterized compound like **2-Acetyl-3-methylpyridine**.

Workflow for Physicochemical Characterization

[Click to download full resolution via product page](#)

Caption: A logical workflow for the experimental determination of the physicochemical properties of a chemical compound.

Biological Activity

A comprehensive literature search did not reveal specific studies on the biological activities or signaling pathways directly associated with **2-Acetyl-3-methylpyridine**. Research on the closely related compound, 2-acetylpyridine, indicates its use as a precursor in the synthesis of various derivatives with biological activities, including antimicrobial and cytotoxic properties.[\[11\]](#) [\[12\]](#) However, these activities are attributed to the synthesized derivatives rather than 2-acetylpyridine itself. Further research is required to elucidate any intrinsic biological effects of **2-Acetyl-3-methylpyridine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 5. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 6. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 7. researchgate.net [researchgate.net]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. chem.ws [chem.ws]
- 10. acdlabs.com [acdlabs.com]
- 11. japsonline.com [japsonline.com]

- 12. Cu(ii), Ga(iii) and In(iii) complexes of 2-acetylpyridine N(4)-phenylthiosemicarbazone: synthesis, spectral characterization and biological activities - MedChemComm (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Physicochemical Properties of 2-Acetyl-3-methylpyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1282197#what-are-the-physicochemical-properties-of-2-acetyl-3-methylpyridine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com